Cas no 51132-02-6 (2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride)

2-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a heterocyclic organic compound featuring an imidazopyridine core with an ethylamine side chain, stabilized as a dihydrochloride salt. This structure confers high solubility in aqueous and polar solvents, enhancing its utility in synthetic and pharmaceutical applications. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways. Its dihydrochloride form ensures improved stability and handling compared to the free base. The imidazopyridine scaffold is known for its pharmacological relevance, making this derivative valuable for drug discovery and biochemical research.
2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride structure
51132-02-6 structure
Product name:2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride
CAS No:51132-02-6
MF:C9H13Cl2N3
MW:234.125619649887
MDL:MFCD08143666
CID:1083311
PubChem ID:21522443

2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
    • Imidazo[1,2-a]pyridine-2-ethanamine 2HCL
    • IMIDAZO[1,2-A]PYRIDINE-2-ETHANAMINE, DIHYDROCHLORIDE
    • imidazo[1,2-a]pyridine-2-ethanamine, hydrochloride (1:2)
    • 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride
    • 2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride
    • SCHEMBL948504
    • SB37428
    • 2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine dihydrochloride
    • 2-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride
    • (2-Imidazo[1,2-a]pyridin-2-ylethyl)amine dihydrochloride
    • EN300-111115
    • CS-0340544
    • 2-(imidazo[1,2-a]pyridin-2-yl)ethan-1-amine dihydrochloride
    • DB-354960
    • MFCD08143666
    • 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine 2HCl
    • G19180
    • 2-(imidazo[1,2-a]pyridin-2-yl)ethanaminedihydrochloride
    • BS-38176
    • NLCXCMRDFSSNGV-UHFFFAOYSA-N
    • BCA13202
    • F3284-8082
    • 51132-02-6
    • 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
    • AKOS005170657
    • MDL: MFCD08143666
    • Inchi: InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;;/h1-3,6-7H,4-5,10H2;2*1H
    • InChI Key: NLCXCMRDFSSNGV-UHFFFAOYSA-N
    • SMILES: C1=CC2=NC(=CN2C=C1)CCN.Cl.Cl

Computed Properties

  • Exact Mass: 233.04889
  • Monoisotopic Mass: 233.0486528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.3Ų

Experimental Properties

  • PSA: 43.32

2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride Security Information

2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-111115-2.5g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95.0%
2.5g
$332.0 2025-02-21
Enamine
EN300-111115-0.25g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95.0%
0.25g
$73.0 2025-02-21
Life Chemicals
F3284-8082-0.25g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95%+
0.25g
$125.0 2023-09-06
Enamine
EN300-111115-0.1g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95.0%
0.1g
$51.0 2025-02-21
eNovation Chemicals LLC
D970302-500mg
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride
51132-02-6 95%
500mg
$180 2024-07-28
eNovation Chemicals LLC
D970302-1g
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride
51132-02-6 95%
1g
$175 2024-07-28
Enamine
EN300-111115-10.0g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95.0%
10.0g
$1247.0 2025-02-21
Life Chemicals
F3284-8082-0.5g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95%+
0.5g
$132.0 2023-09-06
Life Chemicals
F3284-8082-1g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95%+
1g
$139.0 2023-09-06
Enamine
EN300-111115-0.5g
2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
51132-02-6 95.0%
0.5g
$117.0 2025-02-21

Additional information on 2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride

Professional Introduction to 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride (CAS No. 51132-02-6)

2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 51132-02-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of imidazopyridine derivatives, a structural motif that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of both imidazole and pyridine rings in its molecular framework endows it with unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The chemical structure of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride consists of a central imidazopyridine core connected to an ethylamine side chain, which is further salted with hydrochloride to enhance its solubility and stability. This structural configuration not only contributes to its pharmacological profile but also opens up diverse avenues for chemical modifications, enabling the synthesis of novel analogs with tailored biological properties.

In recent years, imidazopyridine derivatives have been extensively studied for their potential roles in modulating various biological pathways. One of the most promising applications of this class of compounds is in the field of oncology. Research has demonstrated that certain imidazopyridines can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. Specifically, studies have highlighted the ability of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride to interfere with signaling pathways such as the MAPK and PI3K/Akt cascades, which are commonly dysregulated in malignancies.

Moreover, the compound has shown potential in preclinical models as an inhibitor of tyrosine kinases, which are critical targets in the treatment of various cancers. The imidazopyridine moiety is particularly adept at binding to the ATP-binding pockets of these kinases, thereby disrupting their function and leading to apoptosis or growth arrest in tumor cells. This mechanism has been validated through both computational modeling and experimental assays, reinforcing the compound's therapeutic promise.

Another area where 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has demonstrated notable activity is in anti-inflammatory applications. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Studies have indicated that this compound can modulate inflammatory cytokine production by inhibiting key transcription factors such as NF-κB. By doing so, it may help mitigate inflammatory responses and alleviate associated symptoms.

The pharmacokinetic properties of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride have also been thoroughly evaluated. The hydrochloride salt form enhances its water solubility, facilitating intravenous administration and improving bioavailability. Preliminary pharmacokinetic studies suggest that the compound exhibits moderate oral bioavailability and a reasonable half-life, making it suitable for repeated dosing regimens. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing a favorable profile for further development.

In terms of synthetic methodologies, the preparation of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves multi-step organic synthesis starting from readily available precursors. Key steps include condensation reactions to form the imidazopyridine core followed by functionalization with ethylamine. The final salt formation with hydrochloric acid ensures stability and enhances pharmaceutical properties. Advances in synthetic chemistry have enabled more efficient and scalable production processes, which are essential for transitioning from laboratory-scale research to industrial manufacturing.

The safety profile of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has been assessed through acute toxicity studies conducted on animal models. These studies have shown that the compound exhibits low acute toxicity at moderate doses, suggesting a relatively safe profile for further clinical investigation. However, comprehensive toxicological evaluations are still ongoing to fully understand its long-term effects and potential side reactions.

Current research efforts are focused on optimizing the pharmacological properties of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride through structure-based drug design approaches. By leveraging computational techniques such as molecular docking and virtual screening, scientists aim to identify structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles. These efforts are complemented by experimental validations through high-throughput screening assays.

The therapeutic potential of this compound extends beyond oncology and anti-inflammation; it has also shown promise in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that imidozapyridines can modulate neurotransmitter release and protect against oxidative stress-induced neuronal damage. Further investigation is warranted to explore these applications in greater detail.

In conclusion, 51132-026 represents a compelling candidate for therapeutic development due to its unique chemical structure and diverse biological activities. Its ability to modulate key signaling pathways involved in cancer progression and inflammation positions it as a multifaceted tool for drug discovery. As research continues to uncover new applications and optimize its pharmacological properties, 51132-026 holds significant promise for addressing unmet medical needs across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:51132-02-6)2-{imidazo1,2-apyridin-2-yl}ethan-1-amine dihydrochloride
A1038189
Purity:99%
Quantity:5g
Price ($):499.0